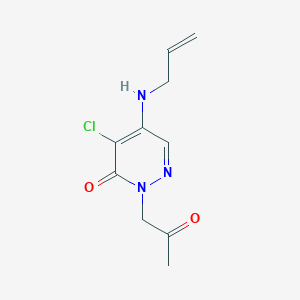

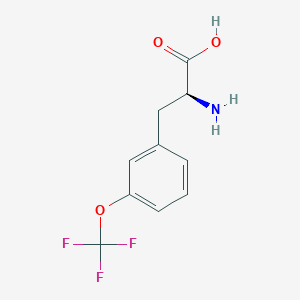

5-(allylamino)-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(allylamino)-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone, also known as 5-AAC-2-OP, is a heterocyclic compound with a wide range of applications in a variety of scientific fields. It is a highly versatile molecule, which can be used in both organic and inorganic synthesis. 5-AAC-2-OP is a valuable building block for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, polymers, and materials. Furthermore, it is also used in biochemistry and physiology due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Pyridazinone derivatives, including compounds with similar structures to 5-(allylamino)-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone, have been extensively studied for their herbicidal properties. For instance, Hilton et al. (1969) demonstrated that substituted pyridazinone compounds inhibited photosynthesis in barley, suggesting a potential application as herbicides. These compounds inhibit the Hill reaction, a key process in photosynthesis, which accounts for their phytotoxicity. This action mechanism is akin to that of other well-known herbicides like atrazine, but with the addition of resisting metabolic detoxication in plants and possessing a unique mode of action involving interference with chloroplast development (Hilton et al., 1969).

Chemical Synthesis and Biological Activity

The versatility of pyridazinone compounds in chemical synthesis and their potential biological activities have been highlighted through various research efforts. Sayed et al. (2003) explored the reactivity of related chemical structures leading to derivatives with antimicrobial and antifungal activities. This underscores the potential of this compound in contributing to the development of new compounds with significant biological activities (Sayed et al., 2003).

Pharmacological Potential

The structure of pyridazinones lends itself to modifications that can enhance biological activities, including platelet aggregation inhibition as explored by Estevez et al. (1998). Their work on 3(2H)-pyridazinones with amino groups at the 5-position showcased the potential for developing new therapeutic agents targeting platelet aggregation, an essential factor in thrombotic diseases (Estevez et al., 1998).

Environmental Impact and Degradation

Understanding the environmental fate of chemicals like this compound is crucial. Research by de Frenne et al. (1973) on the bacterial degradation of pyridazinone herbicides offers insights into biodegradation pathways, which are vital for assessing environmental impact and developing strategies for bioremediation. This work illustrates how specific bacteria can utilize pyridazinone compounds as carbon sources, leading to the isolation of metabolites indicative of degradation pathways (de Frenne et al., 1973).

Wirkmechanismus

Target of Action

The primary target of the compound 5-(allylamino)-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone, also known as 4-chloro-2-(2-oxopropyl)-5-[(prop-2-en-1-yl)amino]-2,3-dihydropyridazin-3-one, is 2-oxopropyl-CoM reductase . This enzyme plays a crucial role in the propylene catabolic process and cell redox homeostasis .

Mode of Action

The compound interacts with its target, 2-oxopropyl-CoM reductase, by binding to the enzyme’s active site. It catalyzes the reductive cleavage of the thioether linkage of 2-ketopropyl-coenzyme M , and the subsequent carboxylation of the ketopropyl cleavage product , yielding the products acetoacetate and free coenzyme M .

Biochemical Pathways

The compound affects the propylene catabolic pathway . By interacting with 2-oxopropyl-CoM reductase, it influences the conversion of 2-ketopropyl-coenzyme M into acetoacetate and free coenzyme M. This reaction is a key step in the propylene catabolic pathway, which is involved in the breakdown and utilization of propylene .

Result of Action

The molecular and cellular effects of the compound’s action involve the alteration of the propylene catabolic pathway . By catalyzing the conversion of 2-ketopropyl-coenzyme M, the compound influences the production of acetoacetate and free coenzyme M, which are crucial for various cellular processes .

Eigenschaften

IUPAC Name |

4-chloro-2-(2-oxopropyl)-5-(prop-2-enylamino)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O2/c1-3-4-12-8-5-13-14(6-7(2)15)10(16)9(8)11/h3,5,12H,1,4,6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXDRWCPUGOMKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=O)C(=C(C=N1)NCC=C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(Cyclopentylamino)sulfonyl]indolinyl 4-ethoxyphenyl ketone](/img/structure/B2948617.png)

![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(m-tolyl)methanone](/img/structure/B2948619.png)

![(E)-2-Phenyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide](/img/structure/B2948622.png)

![(1S,6S)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2948626.png)

![N'-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2948633.png)

![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2948634.png)

![N-(1-cyanocyclooctyl)-2-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2948635.png)

![4-(4-(3-Chlorophenyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2948637.png)

![(2Z)-2-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B2948638.png)

![Dispiro[3.1.36.14]decan-8-ol](/img/structure/B2948640.png)